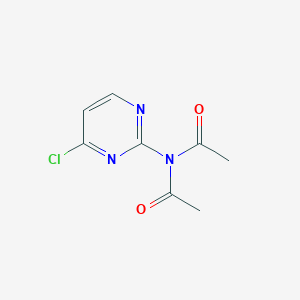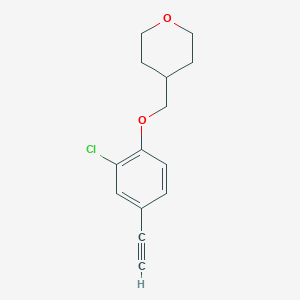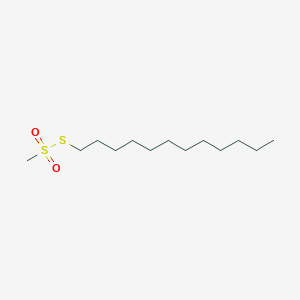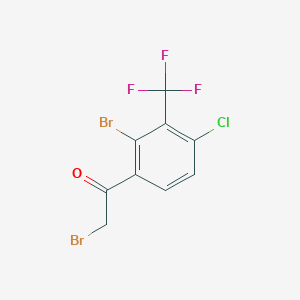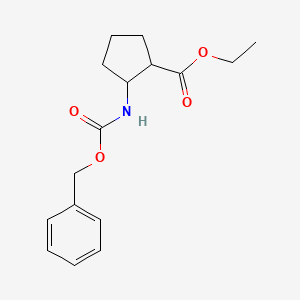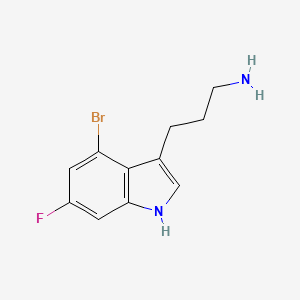
2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of an ethoxyvinyl group and a trifluoromethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol typically involves the reaction of 4-(trifluoromethyl)phenol with ethoxyacetylene in the presence of a catalyst. One efficient method uses a catalytic amount of a ruthenium complex, such as [{RuCl(-cymene)}], to facilitate the reaction . The reaction conditions generally include moderate temperatures and controlled environments to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, temperature control, and purification techniques are critical factors in optimizing industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethoxyvinyl group can be reduced to form ethyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological activities and lead to various effects depending on the context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethoxyvinyl 2-furoate: Another compound with an ethoxyvinyl group, used as an acyl donor in enzymatic reactions.
2-(1-Arylvinyl)anilines: Compounds with similar vinyl groups, used in the synthesis of quinoline-2-thiones.
Tributyl (1-ethoxyvinyl)tin: A compound with an ethoxyvinyl group attached to a tin atom, used in various chemical applications.
Uniqueness
2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol is unique due to the presence of both an ethoxyvinyl group and a trifluoromethyl group on a phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H11F3O2 |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
2-(1-ethoxyethenyl)-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O2/c1-3-16-7(2)9-6-8(11(12,13)14)4-5-10(9)15/h4-6,15H,2-3H2,1H3 |
Clave InChI |
OHQARNULVCCQKL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)C1=C(C=CC(=C1)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



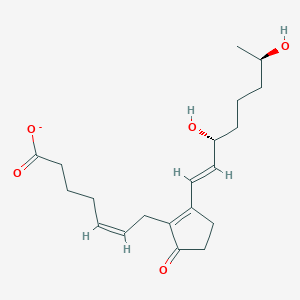
![N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine](/img/structure/B13724735.png)
![Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)
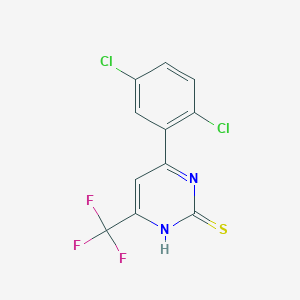
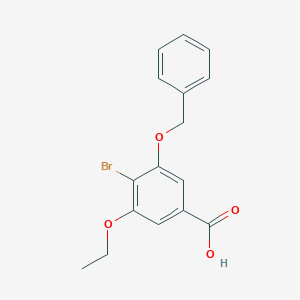

![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
